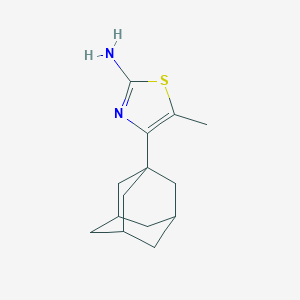
4-Hydroxybenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C8H9N3OS. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones. This compound is known for its diverse biological activities and pharmacological properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde thiosemicarbazone can be synthesized through the condensation reaction of 4-hydroxybenzaldehyde with thiosemicarbazide. The reaction typically occurs in an ethanol/water solvent mixture with a few drops of acetic acid as a catalyst. The reaction is carried out at room temperature and usually completes within a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiosemicarbazide derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxybenzaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties
Medicine: It has shown promising anticancer activity, particularly against glioma and breast cancer cell lines
Industry: Its electrochemical properties make it useful in the development of sensors and other analytical devices
Mecanismo De Acción
The mechanism of action of 4-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets proteins such as quinone reductase-2 and glucose-regulated protein 78, which are involved in cancer cell proliferation and survival.
Pathways Involved: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde thiosemicarbazone
- 4-Methoxybenzaldehyde thiosemicarbazone
- 2-Fluoro-4-hydroxybenzaldehyde thiosemicarbazone .
Uniqueness
4-Hydroxybenzaldehyde thiosemicarbazone is unique due to its hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in water. This structural feature contributes to its distinct biological and pharmacological properties compared to other thiosemicarbazone derivatives .
Propiedades
Número CAS |
5339-74-2 |
|---|---|
Fórmula molecular |
C8H9N3OS |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
[(Z)-(4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5- |
Clave InChI |
IKDRFCOUGSBGNI-YHYXMXQVSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=S)N)O |
SMILES isomérico |
C1=CC(=CC=C1/C=N\NC(=S)N)O |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=S)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)

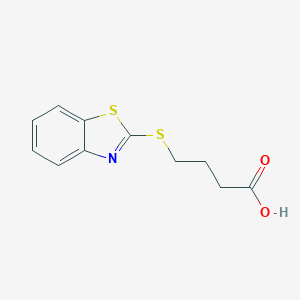
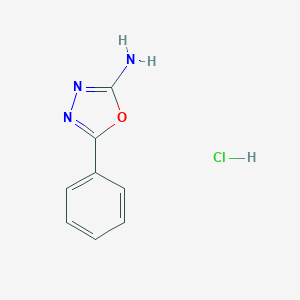

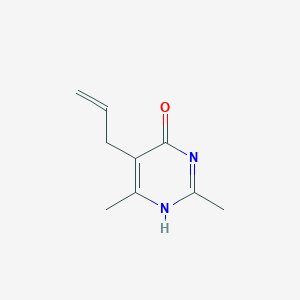
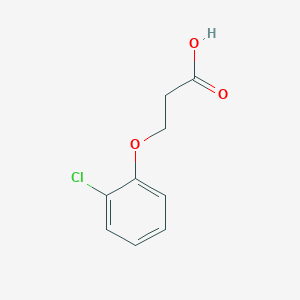
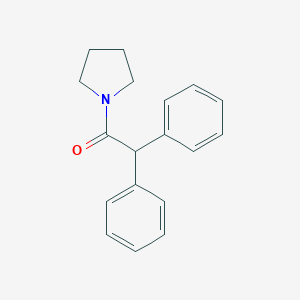
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
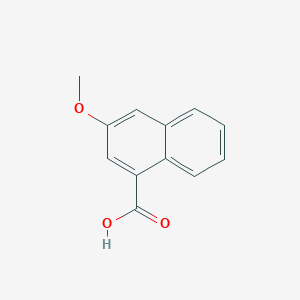
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)

![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
